molecular formula C12H21NO2 B066017 Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- CAS No. 193156-64-8

Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-

Cat. No. B066017
M. Wt: 211.3 g/mol
InChI Key: OKFPVMDDAZXBSZ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- is a compound that has been extensively studied due to its potential applications in scientific research. The compound is also known as Ibotenic acid, and it is a naturally occurring compound found in certain mushrooms. Ibotenic acid has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for researchers in various fields.

Mechanism Of Action

The mechanism of action of ibotenic acid is not fully understood, but it is believed to act as an agonist for the glutamate receptor. Glutamate is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory. By acting as an agonist for this receptor, ibotenic acid can affect the function of the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of ibotenic acid are wide-ranging. The compound has been shown to have neurotoxic effects, which can lead to cell death in certain parts of the brain. It has also been shown to affect the function of the immune system, and may have potential applications in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using ibotenic acid in lab experiments is its ability to selectively target certain parts of the brain. This makes it a useful tool for studying the function of different regions of the brain. However, ibotenic acid can also be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving ibotenic acid. One area of interest is the use of the compound in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glutamate receptor, which could have potential applications in the treatment of a wide range of neurological disorders.
Conclusion:
In conclusion, carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- or ibotenic acid is a compound that has a wide range of potential applications in scientific research. Its ability to selectively target certain parts of the brain makes it a useful tool for studying the nervous system, and its potential applications in the treatment of certain diseases make it an attractive compound for further research.

Synthesis Methods

Ibotenic acid can be synthesized in the laboratory using a variety of methods. One common method involves the use of cyclopentadiene and maleic anhydride as starting materials. The reaction between these two compounds produces a Diels-Alder adduct, which can be further modified to produce ibotenic acid.

Scientific Research Applications

Ibotenic acid has been used in a variety of scientific research applications. One of the main uses of ibotenic acid is in the study of the brain and nervous system. The compound has been shown to have neurotoxic effects, which can be used to study the function of different parts of the brain.

properties

CAS RN

193156-64-8

Product Name

Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-ethenylcyclopentyl]carbamate

InChI

InChI=1S/C12H21NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1

InChI Key

OKFPVMDDAZXBSZ-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C=C

SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C=C

synonyms

Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-

Origin of Product

United States

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